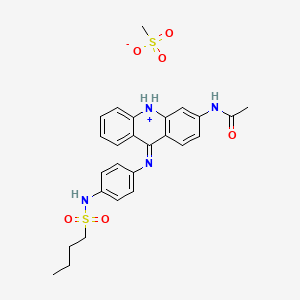
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a complex organic compound with a molecular formula of C25-H26-N4-O3-S.C-H4-O3-S and a molecular weight of 558.72 . This compound is known for its unique structure, which includes an acridine moiety and a butylsulfonamido group, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves multiple steps. The general synthetic route includes the following steps:
Formation of the acridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butylsulfonamido group: This is achieved through a nucleophilic substitution reaction where a butylsulfonyl chloride reacts with an aniline derivative.
Coupling of the acridine and butylsulfonamido moieties: This step involves the formation of an amide bond between the acridine core and the butylsulfonamido group.
Methanesulfonate formation: The final step involves the reaction of the intermediate compound with methanesulfonic acid to form the methanesulfonate salt.
化学反应分析
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonamido group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. The butylsulfonamido group enhances the compound’s binding affinity to its molecular targets, increasing its potency .
相似化合物的比较
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate can be compared with other similar compounds, such as:
N-(9-(4-(aminosulfonyl)anilino)acridin-3-YL)-acetamide: This compound has a similar structure but lacks the butyl group, which may affect its binding affinity and biological activity.
N-(9-(4-(methylsulfonamido)anilino)acridin-3-YL)-acetamide: The presence of a methyl group instead of a butyl group can influence the compound’s solubility and reactivity.
N-(9-(4-(ethylsulfonamido)anilino)acridin-3-YL)-acetamide: The ethyl group provides different steric and electronic effects compared to the butyl group, potentially altering the compound’s properties.
属性
CAS 编号 |
53222-02-9 |
|---|---|
分子式 |
C26H30N4O6S2 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
N-[9-[4-(butylsulfonylamino)phenyl]imino-10H-acridin-10-ium-3-yl]acetamide;methanesulfonate |
InChI |
InChI=1S/C25H26N4O3S.CH4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25;1-5(2,3)4/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28);1H3,(H,2,3,4) |
InChI 键 |
WDYGVEFKSVEXFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)NC(=O)C)[NH2+]C4=CC=CC=C42.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
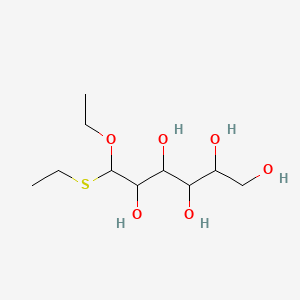
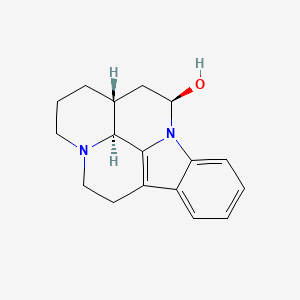
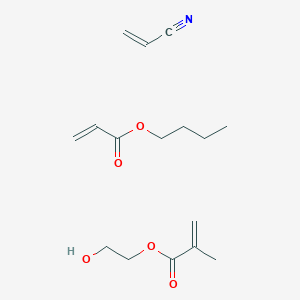
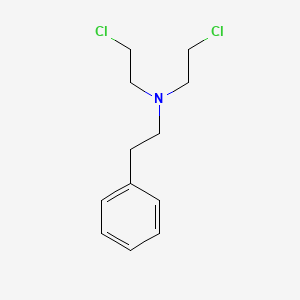
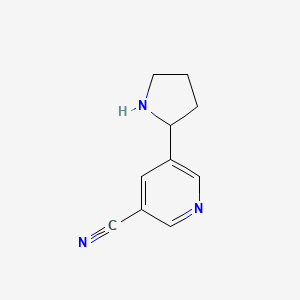
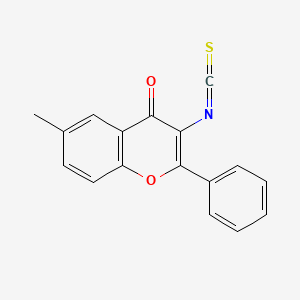
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)
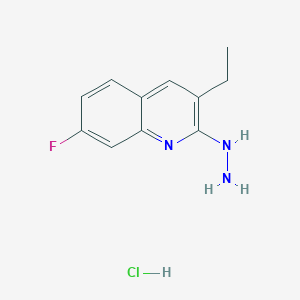

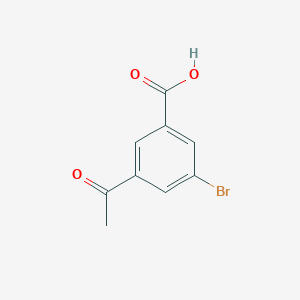
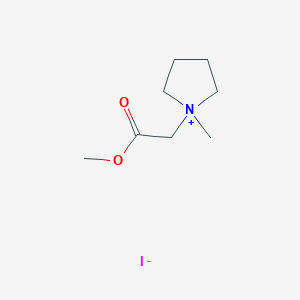
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
